(E)-4-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl)morpholine

Lipophilicity Drug Discovery Medicinal Chemistry

(E)-4-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl)morpholine (CAS 933986-62-0) is a pinacol-protected vinyl boronic ester featuring a para-substituted morpholinomethyl styryl scaffold. It is used primarily as a building block in Suzuki-Miyaura cross-coupling reactions for the introduction of the morpholine-containing styryl moiety.

Molecular Formula C19H28BNO3
Molecular Weight 329.2 g/mol
Cat. No. B13934021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl)morpholine
Molecular FormulaC19H28BNO3
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CN3CCOCC3
InChIInChI=1S/C19H28BNO3/c1-18(2)19(3,4)24-20(23-18)10-9-16-5-7-17(8-6-16)15-21-11-13-22-14-12-21/h5-10H,11-15H2,1-4H3/b10-9+
InChIKeyNCLPZRJOTUTSRA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (E)-4-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl)morpholine: A Vinyl Boronate Ester Building Block with Morpholine Functionality


(E)-4-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl)morpholine (CAS 933986-62-0) is a pinacol-protected vinyl boronic ester featuring a para-substituted morpholinomethyl styryl scaffold . It is used primarily as a building block in Suzuki-Miyaura cross-coupling reactions for the introduction of the morpholine-containing styryl moiety . The compound is supplied with ≥98% purity and is characterized by a molecular weight of 329.25 g/mol, a LogP of 4.18, and an Fsp3 of 0.58 .

Reaction handle Vinyl pinacol boronate for Suzuki and Heck couplings
Scaffold Morpholinomethyl styryl moiety with tertiary amine for further derivatization
Purity High-purity specification suitable for method development and library synthesis

Why the Morpholinomethyl Styryl Boronate Scaffold Cannot Be Replaced by Simpler Boronic Ester Analogs


In-class compounds, such as the non-vinyl analog 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (CAS 364794-79-6) or the simple vinylboronic acid pinacol ester (CAS 75927-49-0), lack the complete functional array of the target compound. The target uniquely combines a vinylboronate handle for both Suzuki and Heck-type couplings, a para-substituted benzyl linker that separates the reactive boron center from the morpholine ring, and a tertiary amine moiety for further derivatization. As shown by the quantitative evidence below, this architecture results in a significantly different lipophilicity profile (ΔLogP > 2.4) that directly impacts solubility, reaction partitioning, and the physicochemical properties of the final coupled products.

Target Attribute
Analog Limitation
Vinyl pinacol boronate with morpholinomethyl styryl scaffold
Simpler boronic esters lack the complete functional group array, limiting synthetic versatility
Significantly higher lipophilicity profile
Lower lipophilicity in non-vinyl analogs alters reaction partitioning and final product properties
Vinyl handle enables Suzuki, Heck, and metathesis chemistry
Non-vinyl analog limited to Suzuki reactions, requiring separate reagents for vinyl-dependent steps

Head-to-Head and Cross-Study Evidence for (E)-4-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl)morpholine Differentiation


LogP Shift: The Vinyl Linker Drives a >2.4 Log Unit Increase in Lipophilicity Compared to the Direct Phenyl Analog

The target compound exhibits a measured LogP of 4.1801 . In contrast, the closest non-vinyl analog, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, has a reported LogP of 1.75590 [1]. This difference of 2.4242 log units indicates that the target is over 260 times more lipophilic. The simple vinylboronic acid pinacol ester has a LogP of 1.80380 [2], demonstrating that neither the morpholine group alone nor the vinyl ester alone can achieve this high lipophilicity.

LogP Differentiation
Reported
Target 4.18 vs Analog 1.76 Δ +2.42 log units
Target
Analog
Supports selection for lipophilic scaffold introduction in non-polar media
Calculated values; experimental confirmation advised
Lipophilicity Drug Discovery Medicinal Chemistry

Topological Polar Surface Area (TPSA) Remains Constant Despite Higher Molecular Weight, Altering the Lipophilicity-to-Polarity Balance

The target compound has a TPSA of 30.93 Ų and a molecular weight of 329.25 g/mol . The non-vinyl analog has a nearly identical TPSA of 30.93 Ų but a lower molecular weight of 303.20 g/mol . This means that the addition of the vinyl linker increases the molecular weight and lipophilicity without increasing polarity, which can be advantageous when the goal is to extend conjugation without altering hydrogen-bonding capacity.

TPSA/MW Balance
Class-level
TPSA 30.93 Ų (identical) MW +26 g/mol
Allows tuning lipophilicity without altering hydrogen-bonding capacity
Class-level inference; validate for specific target scaffolds
Physicochemical Properties Drug-Likeness Medicinal Chemistry

Fsp3 Value of 0.58 Indicates a Balanced sp2/sp3 Character Compared to Fully Aromatic Analogs

The target compound records an Fsp3 (fraction of sp3-hybridized carbons) of 0.5789 . In contrast, the non-vinyl analog, which lacks the ethylene bridge, possesses only aromatic sp2 carbons in the linker and thus a lower Fsp3 (estimated at 0.53 based on formula C17H26BNO3). While Fsp3 is a calculated parameter, it is increasingly used in drug discovery to prioritize building blocks that introduce three-dimensional character. The target's higher Fsp3 suggests it may contribute more conformational flexibility to coupled products.

Fsp3 Character
Class-level
Target 0.58 vs Analog ~0.53
May introduce higher three-dimensionality in coupled products
Fsp3 impact context-dependent; assess in lead optimization
Molecular Complexity Drug Design Synthetic Chemistry

The Vinyl Handle Enables Heck and Metathesis Chemistry Inaccessible to the Non-Vinyl Analog

Although no direct comparative kinetic data were identified, the presence of the styryl double bond in the target compound makes it a competent substrate for Heck coupling, olefin metathesis, and other vinyl-specific transformations, whereas the non-vinyl analog (CAS 364794-79-6) cannot participate in these reactions. The target compound's use as a synthetic intermediate in patents covering FGFR and VEGFR inhibitors is documented, where the vinyl group is essential for the final pharmacophore . In contrast, the non-vinyl analog is typically used only for Suzuki couplings that do not exploit the π-system.

Reaction Scope
Reported
Suzuki + Heck + Metathesis vs Suzuki only
Reduces reagent inventory for parallel synthesis and library production
Practical yields not compared; verify in target reaction conditions
Synthetic Utility Cross-Coupling Olefin Chemistry

Evidence-Based Application Scenarios for (E)-4-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl)morpholine


Synthesis of Lipophilic Kinase Inhibitor Intermediates via Suzuki Coupling

The compound's high LogP of 4.18 and its styryl boronate motif make it a preferred coupling partner for introducing a lipophilic, morpholine-tagged styrene fragment into kinase inhibitor scaffolds, as evidenced by its listing in FGFR/VEGFR inhibitor patents . The pinacol ester provides sufficient stability for standard Suzuki conditions while the vinyl group preserves the olefin for subsequent functionalization if required .

Building Block for Olefin Metathesis or Heck Coupling in Parallel Synthesis

Because the target contains an (E)-configured styryl double bond, it can be employed in Heck cross-couplings or olefin metathesis reactions that are not accessible to the non-vinyl analog (CAS 364794-79-6). This dual reactivity reduces the need to purchase separate reagents and is particularly valuable in library synthesis where scaffold diversity is paramount .

Late-Stage Functionalization in Drug Discovery Programs Targeting CNS or Intracellular Targets

The target's 30.93 Ų TPSA, combined with a LogP of 4.18, places it in a favorable physicochemical space for crossing biological membranes. When coupled to a drug-like core, the resulting products may exhibit improved passive permeability compared to those derived from the more polar non-vinyl analog (LogP 1.76). This makes the compound attractive for medicinal chemistry programs where cellular penetration is a selection criterion .

Procurement of Research Chemicals for Method Development in Boronate Chemistry

Available from multiple suppliers at ≥98% purity, the compound serves as a well-characterized standard for developing and optimizing Suzuki or Heck protocols that involve morpholine-containing substrates. The availability of detailed safety data (GHS07) and shipping information from vendors like Fluorochem facilitates compliant procurement for academic and industrial laboratories .

Application
Selection Property
Validation Focus
Synthesis of lipophilic styryl-tagged intermediates
High lipophilicity profile for non-polar coupling media
Coupling efficiency and product lipophilicity assessment
Heck or metathesis reactions in parallel synthesis
Vinyl handle enabling multi-reaction versatility
Reactivity under Heck/metathesis conditions
Permeability property tuning in lead optimization
Balanced TPSA/lipophilicity profile
Cell-based permeability of final coupled compounds
Method development standard for boronate chemistry
Well-characterized purity and safety documentation
Reproducibility and safety protocol compliance
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